![molecular formula C17H26N2O2 B241045 N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide, also known as JM-1232 or MOR210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer cells, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation and cell cycle regulation. In inflammation studies, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. In neuropathic pain research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to modulate the activity of ion channels involved in pain perception.
Efectos Bioquímicos Y Fisiológicos
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and modulation of pain perception. In cancer cells, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In inflammation studies, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue healing. In neuropathic pain research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to reduce pain symptoms and improve quality of life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This allows for more precise and specific targeting of disease mechanisms, reducing the risk of off-target effects. However, one limitation of using N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide in lab experiments is its relatively high cost and limited availability, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide, including further exploration of its therapeutic potential in cancer, inflammation, and neuropathic pain, as well as investigation of its safety and efficacy in clinical trials. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide, as well as identifying new target enzymes and signaling pathways for the compound to expand its potential applications. Overall, the future of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide research looks promising, and continued investigation of this compound could lead to significant advances in the treatment of various diseases.
Métodos De Síntesis
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide is a synthetic compound that can be prepared using a multi-step process involving the reaction of 4-methylbenzaldehyde with morpholine, followed by the addition of butyryl chloride and subsequent purification steps. The final product is a white crystalline solid with a molecular weight of 332.4 g/mol.
Aplicaciones Científicas De Investigación
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation studies have demonstrated the compound's ability to reduce inflammation and improve tissue healing. In neuropathic pain research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to alleviate pain symptoms in animal models.
Propiedades
Nombre del producto |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide |
|---|---|
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-4-17(20)18-13-16(19-9-11-21-12-10-19)15-7-5-14(2)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,18,20) |
Clave InChI |
QZMGCMUPHLSEEO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2 |
SMILES canónico |
CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
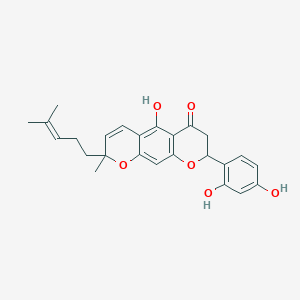
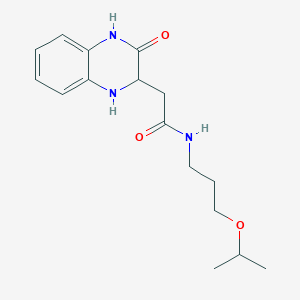
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
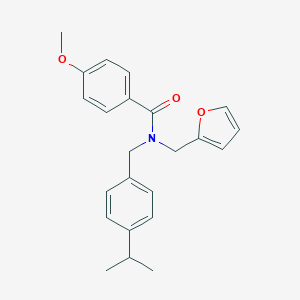

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
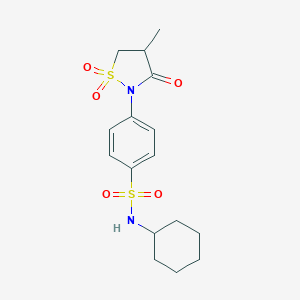
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
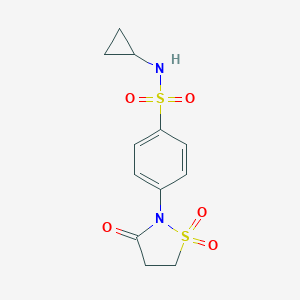
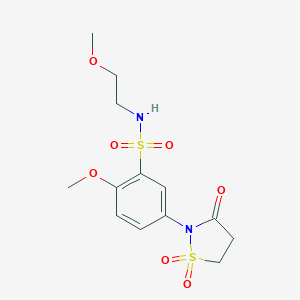
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)